REACTION_CXSMILES
|
[N:1]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[CH:8][C:2]=1[CH2:3][C:4]([O:6][CH3:7])=[O:5].[H][H]>C(O)C.[Pt]=O>[NH:1]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH2:9][CH2:8][CH:2]1[CH2:3][C:4]([O:6][CH3:7])=[O:5]
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
N1=C(CC(=O)OC)C=CC2=CC=CC=C12
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Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
400 mg
|
Type
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catalyst
|
Smiles
|
[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
N1C(CC(=O)OC)CCC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 111.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |